molecular formula C5H9FO4S B15304954 Methyl 3-(fluorosulfonyl)butanoate

Methyl 3-(fluorosulfonyl)butanoate

Cat. No.: B15304954
M. Wt: 184.19 g/mol
InChI Key: BUUCFSLTSQIKKP-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a fluorosulfonyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(fluorosulfonyl)butanoate typically involves the introduction of a fluorosulfonyl group into a butanoate ester. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes often utilize sulfuryl fluoride gas or other solid reagents as fluorosulfonylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(fluorosulfonyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(fluorosulfonyl)butanoate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fluorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

Molecular Formula

C5H9FO4S

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 3-fluorosulfonylbutanoate

InChI

InChI=1S/C5H9FO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3

InChI Key

BUUCFSLTSQIKKP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)S(=O)(=O)F

Origin of Product

United States

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